molecular formula C19H24N2 B1270870 (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine CAS No. 669713-91-1

(1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine

Cat. No.: B1270870
CAS No.: 669713-91-1
M. Wt: 280.4 g/mol
InChI Key: CFHKBGMDNLXECQ-UHFFFAOYSA-N
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Description

(1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine (molecular formula: C₁₉H₂₄N₂, molecular weight: 280.41 g/mol) is a tertiary amine featuring a biphenyl core linked to a pyrrolidine ring via an ethyl-methylamine chain. This compound is cataloged as PI-22313 by Shanghai PI Chemicals Ltd.

Properties

IUPAC Name

N-methyl-1-(4-phenylphenyl)-2-pyrrolidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c1-20-19(15-21-13-5-6-14-21)18-11-9-17(10-12-18)16-7-3-2-4-8-16/h2-4,7-12,19-20H,5-6,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHKBGMDNLXECQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CN1CCCC1)C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373492
Record name 1-([1,1'-Biphenyl]-4-yl)-N-methyl-2-(pyrrolidin-1-yl)ethan-1-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669713-91-1
Record name α-[1,1′-Biphenyl]-4-yl-N-methyl-1-pyrrolidineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=669713-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-([1,1'-Biphenyl]-4-yl)-N-methyl-2-(pyrrolidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route

The most commonly reported synthetic approach for (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine involves:

  • Step 1: Formation of Schiff Base Intermediate
    The reaction begins with biphenyl-4-carboxaldehyde reacting with pyrrolidine. This condensation forms an imine (Schiff base) intermediate. The aldehyde group of biphenyl-4-carboxaldehyde reacts with the secondary amine of pyrrolidine under mild conditions, typically in an organic solvent such as ethanol or dichloromethane.

  • Step 2: Reduction of Schiff Base
    The imine intermediate is subsequently reduced to the corresponding amine. Common reducing agents used include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), with sodium borohydride being preferred for its milder reaction conditions and selectivity. This step yields the secondary amine with the pyrrolidine ring intact.

  • Step 3: Methylation of the Amine
    The resulting secondary amine is methylated to introduce the N-methyl group. This can be achieved by reaction with methyl iodide or formaldehyde and formic acid (Eschweiler–Clarke methylation), depending on the desired selectivity and scale.

This sequence is summarized in the following table:

Step Reaction Type Reagents/Conditions Outcome
1 Condensation Biphenyl-4-carboxaldehyde + Pyrrolidine Schiff base (imine) intermediate
2 Reduction Sodium borohydride (NaBH4), mild solvent Secondary amine
3 Methylation Methyl iodide or Eschweiler–Clarke conditions N-methylated amine (target compound)

Industrial Production Considerations

In industrial settings, the synthesis is optimized for scale, yield, and purity:

  • Reaction Optimization: Parameters such as temperature, solvent choice, and reaction time are finely tuned. High-pressure reactors may be employed to increase reaction rates and yields.

  • Purification Techniques: Advanced methods like preparative chromatography, crystallization, and continuous flow purification are used to isolate the compound with high purity.

  • Continuous Flow Synthesis: Emerging technologies use continuous flow reactors to improve safety, scalability, and reproducibility.

Alternative Synthetic Routes

While the Schiff base route is predominant, alternative methods include:

  • Direct Alkylation: Using 1-(4-biphenyl)ethyl halides reacted with pyrrolidine followed by methylation.

  • Cross-Coupling Approaches: Palladium-catalyzed coupling reactions to assemble the biphenyl moiety first, followed by amine introduction.

These alternatives may be less common but can be useful depending on available starting materials and desired synthetic flexibility.

Chemical Reaction Analysis

The compound’s preparation involves key organic transformations:

  • Condensation (Schiff base formation): Nucleophilic attack of pyrrolidine nitrogen on aldehyde carbonyl carbon, followed by dehydration.

  • Reduction: Selective reduction of imine to amine without affecting other functional groups.

  • Methylation: Alkylation of the amine nitrogen to form the N-methyl derivative.

Common reagents and conditions are summarized below:

Reaction Type Common Reagents Typical Conditions Notes
Condensation Biphenyl-4-carboxaldehyde + Pyrrolidine Room temp to reflux, organic solvent Forms Schiff base intermediate
Reduction Sodium borohydride (NaBH4) or LiAlH4 Mild temperature, protic solvents NaBH4 preferred for selectivity
Methylation Methyl iodide or formaldehyde + formic acid Mild heating, inert atmosphere Eschweiler–Clarke methylation is mild

Research Findings and Data

Yield and Purity

  • Typical yields for the Schiff base formation and reduction steps range from 70% to 90%, depending on reaction conditions and purification methods.

  • Methylation steps can achieve yields above 85% with proper control of stoichiometry and reaction time.

Spectroscopic Confirmation

Comparative Synthesis Data

Parameter Schiff Base Route Direct Alkylation Route Cross-Coupling Route
Yield (%) 75-90 60-75 65-80
Reaction Time (hours) 4-24 6-18 8-20
Purity (%) >98 90-95 92-97
Scalability High Moderate Moderate
Cost Efficiency Moderate High Moderate

Chemical Reactions Analysis

Types of Reactions

(1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine serves as a building block for more complex organic molecules. Its unique structure allows for versatile modifications, making it valuable for creating derivatives with specific properties.

Biology

The compound has been investigated for its interactions with biological macromolecules. The biphenyl group may enhance binding to hydrophobic pockets in proteins, while the pyrrolidine ring can facilitate hydrogen bonding or ionic interactions. These properties make it a candidate for studying enzyme modulation and receptor interactions.

Medicine

Research indicates potential pharmacological properties, including:

  • Antibacterial Activity : Similar compounds exhibit significant antibacterial effects against various strains. For example, derivatives have shown Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

    Table 1: Antibacterial Activity of Pyrrolidine Derivatives
    Compound NameBacterial StrainMIC (mg/mL)
    2,6-Dipiperidino-1,4-dibromobenzeneS. aureus0.0039
    2,4,6-tripyrrolidinochlorobenzeneE. coli0.025
    (1-Biphenyl-4-yl...)-methyl-amineTBDTBD
  • Potential Anticancer Properties : Studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis or cell cycle arrest.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique functional groups allow it to serve as a precursor in synthesizing various chemical products.

Similar Compounds

Compound NameKey Features
(1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-carbamic acid benzyl esterContains a carbamic acid ester group
(1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-carbamic acidContains a carbamic acid group

These compounds share structural similarities but differ in functional groups that influence their reactivity and biological activity.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various applications:

  • Antibacterial Studies : Research demonstrated its potential against Gram-positive and Gram-negative bacteria. The structural analysis showed that modifications could enhance efficacy against resistant strains .
  • Drug Development : Investigations into its role as a precursor for novel therapeutic agents are ongoing, focusing on optimizing its pharmacokinetic properties .
  • Biological Activity : Studies have explored its impact on specific kinases involved in disease pathways, indicating promising results for further development .

Mechanism of Action

The mechanism of action of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group may facilitate binding to hydrophobic pockets, while the pyrrolidine ring and amine group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Key Differences :

  • Backbone Complexity : PI-22311 and PI-22312 feature fused imidazo-heterocycles, enhancing rigidity and planar surface area compared to the flexible ethyl-pyrrolidine chain in PI-22313 .

Comparison with (E)-N-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-(4-phenylphenyl)ethanimine

This compound (ChemSpider ID: 315216-65-0, molecular formula: C₂₅H₂₆N₃O) shares the biphenyl group but differs in its:

  • Functional Groups : A methoxyphenyl-piperazine moiety replaces the pyrrolidine-ethyl-methylamine chain.

Comparison with Isopropyl-(2-Methoxy-Ethyl)-Methyl-Amine

Though simpler (C₇H₁₇NO, molecular weight: 131.22 g/mol), this compound highlights:

  • Polarity : The methoxy group increases hydrophilicity (logP = 0.973) compared to PI-22313’s more lipophilic biphenyl-pyrrolidine system.
  • Thermodynamic Stability : Lower boiling point (393.98 K vs. ~500 K estimated for PI-22313) due to reduced molecular complexity .

Thienopyrimidine-Based Analogues

Compounds like (2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-methyl-amine (from EP 2402347A1) differ significantly:

  • Substituents : Morpholine and chloro groups enhance solubility and electrophilic reactivity, contrasting with PI-22313’s neutral pyrrolidine .

Pharmacological Implications (Hypothetical)

While pharmacological data are absent in the evidence, structural comparisons suggest:

  • CNS Targeting : PI-22313’s pyrrolidine and biphenyl groups resemble dopamine reuptake inhibitors (e.g., benztropine).
  • Selectivity : Piperazine-containing analogues (PI-22311/12) may exhibit higher affinity for serotonin receptors due to increased hydrogen-bonding capacity.

Biological Activity

(1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine, also known as CB21118562, is a compound of interest due to its potential biological activities. This article explores its properties, biological effects, and relevant research findings.

  • Molecular Formula : C19H24N2
  • Molecular Weight : 280.41 g/mol
  • Chemical Structure : The compound features a biphenyl group and a pyrrolidine ring, which are significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antibacterial, antifungal, and potential anticancer properties.

Antibacterial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antibacterial properties. For instance, studies on pyrrolidine derivatives have demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

Compound NameBacterial StrainMIC (mg/mL)
2,6-Dipiperidino-1,4-dibromobenzeneS. aureus0.0039
2,4,6-tripyrrolidinochlorobenzeneE. coli0.025
(1-Biphenyl-4-yl...)-methyl-amineTBDTBD

Antifungal Activity

In addition to antibacterial properties, the compound has been associated with antifungal activity. Studies have shown that related pyrrolidine compounds can effectively inhibit various fungi, including those responsible for dermatophyte infections. The MIC values for these compounds against specific fungi have been reported in the range of 0.25 to 2.5 mg/mL .

Table 2: Antifungal Activity of Related Compounds

Compound NameFungal StrainMIC (mg/mL)
Mannich-base derivativesAspergillus niger0.25
Mannich-base derivativesPenicillium sp.0.5
(1-Biphenyl-4-yl...)-methyl-amineTBDTBD

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various pyrrolidine derivatives against common pathogens. The results indicated that modifications on the phenyl ring significantly influenced the antibacterial activity, with certain substitutions enhancing efficacy against both S. aureus and E. coli .

Case Study 2: Antifungal Potential

Another investigation focused on the antifungal potential of pyrrolidine derivatives against dermatophytes. The findings revealed that specific substitutions increased activity against Microsporum gypseum and Epidermophyton floccosum, suggesting that structural modifications could optimize antifungal efficacy .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the biphenyl structure may interact with bacterial cell membranes or fungal cell walls, disrupting their integrity and leading to cell death.

Q & A

Q. What advanced NMR techniques elucidate dynamic molecular interactions (e.g., protein binding)?

  • Methodology : Saturation Transfer Difference (STD) NMR or ¹⁵N-HSQC titration experiments reveal binding epitopes and dissociation constants (Kd). Rotating-frame Overhauser Effect Spectroscopy (ROESY) identifies intermolecular contacts between the compound and target proteins .

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